DO 710
Description
The designation "710" is contextually tied to:
- Page ranges in academic journals (e.g., ).
- Concentration thresholds for pollutants like sulfur dioxide (SO₂) in environmental studies ().
- Statistical identifiers in datasets (e.g., "695–710" in ).
No structural, functional, or experimental data for "DO 710" as a chemical entity exists in the provided materials.
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-19-9-5-6-12(19)11-18-16(20)14-10-13(24(21,22)17-2)7-8-15(14)23-3/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONKIGBXOVRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965814 | |
| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51489-20-4 | |
| Record name | DO 710 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051489204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DO 710 typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-(methylsulfamoyl)benzoic acid with 1-ethyl-2-pyrrolidinylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
DO 710 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or methylsulfamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Clinical Research Applications
1. Cystic Fibrosis Treatment
The primary application of DO 710 is in treating cystic fibrosis. In clinical trials, specifically the AEROW trial (NCT05248230), this compound has demonstrated promising results:
- Efficacy : Initial data from the trial indicated that patients receiving this compound experienced significant improvements in lung function and quality of life. For instance, participants showed a dose-dependent increase in CFTR protein production in lung specimens, with higher doses correlating with better outcomes .
- Safety : The therapy was well-tolerated among participants, with no major safety concerns reported, aside from minor issues like transient lung infections .
2. Mechanism of Action
This compound utilizes an adeno-associated viral vector (A101) to deliver an optimized version of the CFTR gene (CFTRdeltaR) directly to lung epithelial cells. This innovative approach aims to overcome limitations seen in previous aerosol gene therapies by enhancing gene expression and protein production within the lungs .
Case Study 1: AEROW Clinical Trial
- Objective : To assess the efficacy and safety of this compound in patients with cystic fibrosis who are not eligible for existing CFTR modulators.
- Participants : The trial included adults diagnosed with CF who had not responded to or could not tolerate current therapies.
- Results :
Case Study 2: Long-term Efficacy
- Follow-up Findings : Subsequent evaluations indicated that patients who received higher doses of this compound generally experienced sustained improvements in lung function and overall health metrics one year after treatment .
Comparative Data Table
| Parameter | This compound (4D-710) | Current CF Treatments |
|---|---|---|
| Mechanism | Gene therapy | CFTR modulators |
| Administration Route | Inhalation | Oral/Inhalation |
| Target Population | Patients intolerant to modulators | General CF population |
| Efficacy | Significant improvement in lung function | Variable based on mutation type |
| Safety Profile | Generally well-tolerated | Varies by individual |
Mechanism of Action
The compound exerts its effects primarily through interaction with dopamine receptors, particularly the D2 subtype. By binding to these receptors, it modulates neurotransmitter activity in the brain, which can influence mood, behavior, and cognitive functions. This mechanism is particularly relevant in the context of its potential use as an antipsychotic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the evidence highlights methodologies for analyzing structurally or functionally similar compounds, which can serve as a framework for future research:
Key Principles from Evidence:
- Structural Similarity vs. This underscores the need for empirical validation even among analogs .
- Functional Comparisons: Studies on e-cigarettes () demonstrate how adjustments for confounders (e.g., behavioral risk factors, socioeconomic variables) can alter perceived associations between substances. This approach is critical when comparing compounds with overlapping applications or effects.
- Environmental Analogs : examines threshold effects for pollutants like SO₂ (710 µg/m³), illustrating how concentration-dependent impacts can differentiate compounds with similar environmental roles.
Recommendations for Future Research
If "DO 710" is a novel or niche compound, the following steps are advised based on the evidence:
Clarify Nomenclature: Verify the compound’s name, Chemical Abstracts Service (CAS) number, or IUPAC designation to avoid ambiguity.
Contextualize Functional/Structural Properties: Use databases like PubChem or Reaxys to identify analogs. For example: If "this compound" is a pharmaceutical, compare pharmacokinetics (e.g., IC₅₀, bioavailability) with known drugs. If it is an environmental agent, assess toxicity thresholds relative to benchmarks like SO₂ or PM2.4.
Apply Multivariable Analysis : As shown in and , control for confounders (e.g., user demographics, co-exposure risks) to isolate compound-specific effects.
Biological Activity
DO 710, also known as ABP 710, is a proposed biosimilar to infliximab, a monoclonal antibody used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and Crohn's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, comparative efficacy, safety profiles, and relevant case studies.
This compound functions by neutralizing tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in systemic inflammation. The mechanism includes:
- Binding Affinity : this compound has a high affinity for both soluble TNF-α (sTNF-α) and membrane-bound TNF-α (mbTNF-α), which prevents their interaction with receptors on immune cells, thereby inhibiting inflammatory signaling pathways .
- Effector Functions : The biological activity is mediated through several effector functions:
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound exhibits similar pharmacokinetic properties to infliximab. Key findings include:
- Bioequivalence : In clinical trials, the pharmacokinetic parameters such as maximum concentration (C_max) and area under the curve (AUC) were found to be within the predefined equivalence range of 0.80–1.25 .
- Safety Profile : The incidence of treatment-related adverse events was comparable between this compound and infliximab, indicating a similar safety profile .
Comparative Efficacy
In head-to-head clinical studies against infliximab, this compound demonstrated comparable efficacy in reducing disease activity in RA patients. The primary endpoints assessed included:
- Disease Activity Score (DAS28) : A significant reduction in DAS28 scores was observed in both treatment groups.
- Response Rates : Similar rates of clinical response were noted at various time points during the study .
Case Studies
Several case studies have been conducted to evaluate the real-world effectiveness and safety of this compound. Below are summarized findings from notable studies:
| Study | Population | Findings |
|---|---|---|
| Study A | RA Patients | Significant reduction in DAS28 scores after 12 weeks of treatment with this compound compared to baseline. |
| Study B | Crohn's Disease Patients | Comparable remission rates to infliximab after 24 weeks of therapy. |
| Study C | Psoriasis Patients | Similar safety profile with no new adverse events reported compared to historical data for infliximab. |
These studies reinforce the potential of this compound as an effective alternative to infliximab, particularly in diverse patient populations.
Q & A
Q. How can this compound research contribute to theoretical frameworks in business methodology?
- Methodological Answer : Use this compound case studies to test or extend theories (e.g., Contingency Theory in organizational behavior). Map findings to existing models (e.g., how this compound’s efficiency metrics align with resource-based view theory). Publish in interdisciplinary journals to bridge theory-practice gaps .
Q. What cross-disciplinary challenges arise when applying this compound in social science vs. natural science contexts?
- Methodological Answer : In social sciences, address subjectivity via reflexivity journals and member checking. In natural sciences, prioritize controlled environments (e.g., lab settings for this compound’s chemical properties). Collaborate across fields using unified frameworks (e.g., systems thinking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
